N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, often abbreviated as SNTB, is a chemical compound used in radiopharmaceutical research and development. It plays a crucial role in labeling proteins and peptides with radioactive isotopes, particularly astatine-211 (211At), for targeted cancer therapy and imaging applications .
The synthesis of SNTB involves the reaction of 4-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide (NHS). The NHS ester group reacts with amino groups on proteins or peptides, forming a stable covalent bond. The resulting SNTB compound serves as a linker for attaching radioactive astatine to biomolecules .
The molecular structure of SNTB consists of a benzene ring (benzoate moiety) attached to a tri-n-butylstannyl group via a succinimidyl linker. The stannyl group provides a site for subsequent radioisotope attachment, while the succinimidyl moiety ensures efficient conjugation with biomolecules .
The synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate typically involves the reaction of 4-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is generally performed in an organic solvent, commonly tetrahydrofuran, at room temperature.
Other methods for synthesizing this compound have been documented, including:
The molecular structure of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate consists of:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the identity and purity of synthesized compounds .
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is involved in several key chemical reactions:
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate primarily acts as a reactant in synthesizing urea-based inhibitors for the enzyme glutamate carboxypeptidase II (GCPII).
The compound binds to the GCPII enzyme, inhibiting its activity. This interaction alters biochemical pathways involving glutamate metabolism, an important neurotransmitter in the brain. The inhibition can potentially influence neurological functions by modifying glutamate levels .
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate has diverse applications across various fields:
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate (CAS 107759-58-0) is an organotin compound with the molecular formula C₂₃H₃₅NO₄Sn and a molecular weight of 508.24 g/mol. Its structure features a tri-n-butylstannyl group attached at the para-position of a benzoic acid ring, which is esterified to N-hydroxysuccinimide. This arrangement confers bifunctional reactivity: the stannyl group participates in electrophilic substitutions (e.g., halogenation), while the succinimidyl ester enables amide bond formation with primary amines. The compound exhibits moderate solubility in organic solvents like acetonitrile and dimethylformamide but is insoluble in water. Systematic IUPAC nomenclature designates it as 1-{[4-(Tributylstannanyl)benzoyl]oxy}Pyrrolidine-2,5-Dione, though it is alternatively known as p-Buate or N-Succinimidyl 4-(tri-n-butylstannyl)benzoate in radiochemistry literature [3] [6].
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Registry Number | 107759-58-0 |
Molecular Formula | C₂₃H₃₅NO₄Sn |
Molecular Weight | 508.24 g/mol |
Key Functional Groups | Tri-n-butylstannyl, Succinimidyl ester |
Synonyms | p-Buate; 1-{[4-(Tributylstannanyl)Benzoyl]Oxy}Pyrrolidine-2,5-Dione |
The synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate emerged from late 1980s research into precursors for radiohalogenation. Early efforts focused on stannyl-substituted aromatic esters due to the tri-n-butylstannyl group’s nucleophilic susceptibility, which facilitates isotopic exchange with radiohalogens like iodine-125 or fluorine-18. A pivotal 1988 study by Narula and Zalutsky detailed the regiospecific generation of lithium intermediates (e.g., lithium 2,4-dimethoxy-3-lithiobenzoate) at −100°C in tetrahydrofuran, enabling precise stannylation at the meta- or para-position of benzoic acid derivatives [5] [8]. This methodology was adapted for the para-isomer, yielding N-Succinimidyl 4-(tri-n-butylstannyl)benzoate as a stable crystalline solid. By 1993, its utility was demonstrated in radioiodination of monoclonal antibodies, where it served as a precursor for N-succinimidyl iodobenzoate—a reagent that minimized deiodination in vivo compared to direct iodination methods [2]. Subsequent refinements enabled large-scale synthesis via palladium-catalyzed stannylation of 4-iodobenzoate esters using hexabutylditin [7].
Table 2: Historical Milestones
Year | Development | Reference |
---|---|---|
1988 | Regiospecific lithiation/stannylation of benzoate esters at cryogenic temperatures | [5] [8] |
1993 | Application in antibody radioiodination for cancer theranostics | [2] |
2022 | Adaptation for Cu-mediated ¹⁸F-fluorination in automated nanobody labeling | [7] |
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate bridges two critical domains: organometallic synthesis and precision radiochemistry. In organic chemistry, the tri-n-butylstannyl group acts as a versatile handle for cross-coupling reactions (e.g., Stille coupling) and electrophilic substitutions. Its stability allows modular incorporation into complex scaffolds prior to functionalization [3] [6].
In radiopharmaceuticals, the compound’s core application is synthesizing prosthetic groups for radiolabeling biomolecules. Its stannyl group undergoes efficient isotopic exchange with short-lived radionuclides:
The compound’s impact extends to cutting-edge therapeutics. It facilitates the labeling of antibodies targeting α-emitters (e.g., ²¹¹At), which require stable aryl-astatine bonds. Such conjugates enable targeted α-particle therapy, where high linear energy transfer (100 keV/μm) eradicates micrometastases while sparing healthy tissue [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4